Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate
Description
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate is a synthetic organic compound featuring a 1,3-dioxolane ring fused with a methyl ester and a substituted benzyl group. The 3-chloro-2-nitrobenzyl substituent introduces electron-withdrawing effects, which influence reactivity and stability.
Properties
Molecular Formula |
C13H14ClNO6 |
|---|---|
Molecular Weight |
315.70 g/mol |
IUPAC Name |
methyl 2-[2-[(3-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C13H14ClNO6/c1-19-11(16)8-13(20-5-6-21-13)7-9-3-2-4-10(14)12(9)15(17)18/h2-4H,5-8H2,1H3 |
InChI Key |
CLMXILYGJODMJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate typically involves multiple stepsThe resulting intermediate is then reacted with a dioxolane derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- 1,3-Dioxolane ring : Provides conformational rigidity and can act as a protecting group for carbonyl functionalities.
- Methyl ester : Enhances solubility in organic solvents.
- 3-Chloro-2-nitrobenzyl group : Introduces steric bulk and electronic effects (electron-withdrawing nitro and chloro groups).
Comparisons with analogs :
Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1)
- Structure : Simpler dioxolane with a methyl group and ethyl ester.
- Key Differences : Lacks aromatic and nitro substituents.
- Applications : Used as a flavoring agent (Fructone) due to its fruity odor, highlighting the role of dioxolane in modulating volatility .
Methyl 2-(2-(2-Amino-5-Chlorobenzyl)-1,3-Dioxolan-2-yl)Acetate Hydrochloride (CAS 2677030-79-2) Structure: Features an amino group instead of nitro, with a chloro substituent at the 5-position. The hydrochloride salt improves crystallinity .
Methyl 2-[6-Chloro-5-(1,3-Dioxolan-2-yl)-2-Methyl-Pyrimidin-4-yl]Acetate (CAS 2359690-95-0)
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
- The target compound’s nitro group increases molecular weight and polarity compared to methyl/amino analogs.
- Chloro substituents enhance lipophilicity, favoring membrane permeability in bioactive compounds .
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